molecular formula C26H27NO4 B11145050 N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11145050
M. Wt: 417.5 g/mol
InChI Key: CYIFHSHSAYGXKR-UHFFFAOYSA-N
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Description

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines elements of furochromen and propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides.

    Attachment of the propanamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The aromatic ring in the furochromen core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors involved in key biological pathways. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N,2,3-trimethyl-2-isopropylbutanamide: This compound shares structural similarities but lacks the furochromen core.

    2-isopropyl-N,2,3-trimethylbutyramide: Another structurally related compound with different functional groups.

Uniqueness

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its combination of a furochromen core with a propanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-propan-2-yl-3-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO4/c1-14(2)27-22(28)12-11-19-15(3)20-13-21-23(18-9-7-6-8-10-18)17(5)30-25(21)16(4)24(20)31-26(19)29/h6-10,13-14H,11-12H2,1-5H3,(H,27,28)

InChI Key

CYIFHSHSAYGXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CCC(=O)NC(C)C

Origin of Product

United States

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